molecular formula C8H5F2NO2S B11772880 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole

2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole

Cat. No.: B11772880
M. Wt: 217.19 g/mol
InChI Key: IJNYHZZPSYNHGS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole typically involves the reduction of 2-nitryl-4-(difluoromethoxy)aniline using hydrazine hydrate as a reductant under the catalysis of Raney-Ni. The reduction products are then used to prepare this compound through a one-pot reaction without separation . Another method involves etherification, nitrification, hydrolysis, reduction, and redox steps .

Industrial Production Methods

For industrial production, the method involving hydrazine hydrate as a reductant is preferred due to its simplicity, safety, and high yield (over 95%). This method is more suitable for large-scale production compared to other methods that may involve more complex processes and lower yields .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrazine hydrate and Raney-Ni are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)quinoline
  • 2-(Difluoromethoxy)pyridine
  • Difluoromethylsulfanyl-substituted pyridine
  • Difluoromethylsulfanyl-substituted oxazole

Uniqueness

2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole is unique due to its combination of a difluoromethoxy group and an oxazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications .

Properties

Molecular Formula

C8H5F2NO2S

Molecular Weight

217.19 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazole-5-thiol

InChI

InChI=1S/C8H5F2NO2S/c9-7(10)13-8-11-5-3-4(14)1-2-6(5)12-8/h1-3,7,14H

InChI Key

IJNYHZZPSYNHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)N=C(O2)OC(F)F

Origin of Product

United States

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